molecular formula C17H12O5S B030170 5-Keto Vioxx CAS No. 179175-15-6

5-Keto Vioxx

Cat. No. B030170
M. Wt: 328.3 g/mol
InChI Key: LJZJWBAPABMSII-UHFFFAOYSA-N
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Patent
US05849943

Procedure details

A mixture of 21.4 g (0.10 mol) of 4-(methylsulfonyl) phenylacetic acid [Forrest, et al., J. Chem. Soc. (1948), 1501-1506] and 18.8 g (0.10 mol) of potassium benzoyl formate in 200 mL of Ac2O is stirred and refluxed for 2 h. The reaction mixture is cooled to r.t. and poured into 1L of H2O and stirred until the Ac2O dissolves (ca. 2h). The precipitate is filtered and dried to obtain the title compound. If desired, it is recrystallized from HOAc or acetone.
Quantity
21.4 g
Type
reactant
Reaction Step One
Name
potassium benzoyl formate
Quantity
18.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]([OH:14])=[O:13])=[CH:7][CH:6]=1)(=[O:4])=[O:3].C(O[C:18](=O)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=O.[K].O.C[C:29](OC(C)=O)=[O:30]>>[CH3:1][S:2]([C:5]1[CH:6]=[CH:7][C:8]([C:11]2[C:12]([O:14][C:29](=[O:30])[C:18]=2[C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)=[O:13])=[CH:9][CH:10]=1)(=[O:3])=[O:4] |f:1.2,^1:25|

Inputs

Step One
Name
Quantity
21.4 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)O
Name
potassium benzoyl formate
Quantity
18.8 g
Type
reactant
Smiles
C(=O)OC(C1=CC=CC=C1)=O.[K]
Name
Quantity
200 mL
Type
reactant
Smiles
CC(=O)OC(=O)C
Step Two
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(C=C1)/C=1/C(=O)OC(\C1\C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.